molecular formula C14H12O2 B14657886 Benzaldehyde, 4-(hydroxyphenylmethyl)- CAS No. 52010-95-4

Benzaldehyde, 4-(hydroxyphenylmethyl)-

Cat. No.: B14657886
CAS No.: 52010-95-4
M. Wt: 212.24 g/mol
InChI Key: PWNYKEHHGRPALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 4-(hydroxyphenylmethyl)-, also known as 4-hydroxybenzaldehyde, is an organic compound with the molecular formula C7H6O2. It is a derivative of benzaldehyde, where a hydroxyl group is attached to the para position of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Synthetic Routes and Reaction Conditions:

    Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde derivatives is the oxidation of toluene.

    Hydrolysis of Dichlorotoluene: Another method involves the hydrolysis of dichlorotoluene with sodium hydroxide.

Industrial Production Methods:

    Catalytic Oxidation: Industrially, benzaldehyde derivatives can be produced by the catalytic oxidation of toluene using air in the presence of a vanadium (V) oxide catalyst.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of benzaldehyde, 4-(hydroxyphenylmethyl)-, involves its interaction with various molecular targets and pathways:

Properties

CAS No.

52010-95-4

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]benzaldehyde

InChI

InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-10,14,16H

InChI Key

PWNYKEHHGRPALE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.